molecular formula C13H15BrN2 B1530190 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 1292926-60-3

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B1530190
CAS No.: 1292926-60-3
M. Wt: 279.18 g/mol
InChI Key: HXUKSRQUJHQPEF-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3-bromophenyl hydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole has found applications in various scientific research fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is structurally similar to other pyrazole derivatives, such as 1-(2-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole and 1-(4-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole. These compounds share the pyrazole core but differ in the position of the bromine atom on the phenyl ring. The differences in structure can lead to variations in their chemical reactivity and biological activities.

Comparison with Similar Compounds

  • 1-(2-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

  • 1-(4-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

  • 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole

  • 1-(3-bromophenyl)-4-methyl-3,5-dimethyl-1H-pyrazole

Properties

IUPAC Name

1-(3-bromophenyl)-4-ethyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(14)8-12/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKSRQUJHQPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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